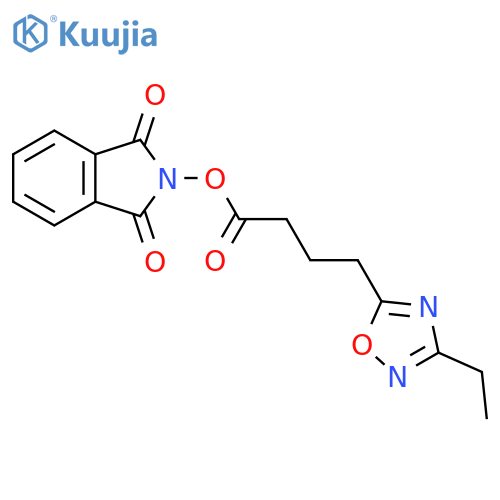Cas no 2248297-58-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate)

2248297-58-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- 2248297-58-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate
- EN300-6516537
-
- インチ: 1S/C16H15N3O5/c1-2-12-17-13(23-18-12)8-5-9-14(20)24-19-15(21)10-6-3-4-7-11(10)16(19)22/h3-4,6-7H,2,5,8-9H2,1H3
- InChIKey: XLGDSPSDFJOKDU-UHFFFAOYSA-N
- ほほえんだ: O(C(CCCC1=NC(CC)=NO1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 329.10117059g/mol
- どういたいしつりょう: 329.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516537-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate |
2248297-58-5 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
2248297-58-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate) 関連製品
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 61389-26-2(Lignoceric Acid-d4)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
